

# GPR120 Agonists: A Comparative Analysis of GLP-1 and GIP Secretion

Author: BenchChem Technical Support Team. Date: December 2025

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A detailed guide for researchers and drug development professionals on the differential effects of G-protein coupled receptor 120 (GPR120) activation on the secretion of the key incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

The G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes.[1] Its activation by long-chain fatty acids and synthetic agonists has been shown to modulate glucose homeostasis, in part, through the regulation of incretin hormone secretion. This guide provides a comparative analysis of the effects of GPR120 agonists on the secretion of two critical incretins: GLP-1 and GIP.

## **Quantitative Comparison of GPR120 Agonist Effects**

Direct quantitative comparisons of the effects of a single GPR120 agonist on both GLP-1 and GIP secretion under identical experimental conditions are limited in the current literature. However, by synthesizing data from various studies, we can draw a comparative picture. The available evidence suggests a more robust and direct role for GPR120 in stimulating GLP-1 secretion compared to GIP secretion.



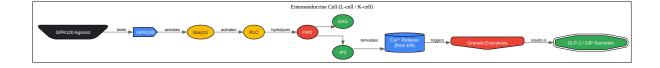
Incretin	GPR120 Agonist	Experimental Model	Key Findings	Reference(s)
GLP-1	TUG-891 (30 μM)	STC-1 murine enteroendocrine cells	Robust, statistically significant increase in GLP- 1 secretion.	[2]
TUG-891 (30 μM)	GLUTag murine enteroendocrine cells	Statistically significant increase in GLP-1 secretion.	[2]	
α-Linolenic acid (ALA)	In vivo (rat)	Increased plasma GLP-1 levels.	[3]	
AZ13581837	In vivo (mice)	Significant increase in total GLP-1 levels following oral administration.[4]	[4]	
DFL23916 (dual GPR120/GPR40 agonist)	Human and murine enteroendocrine cells	More effective in inducing GLP-1 secretion compared to ALA and TUG-891.[5]	[5]	
GIP	Linoleic acid	Primary murine K-cells	Moderate but significant increase in GIP secretion.	[6]
Lard oil	In vivo (GPR120 knockout mice)	GIP secretion induced by lard oil was significantly reduced to 25%	[7]	



of that in wildtype mice.[7]

## **GPR120 Signaling Pathways in Incretin Secretion**

Activation of GPR120 by agonists is known to initiate downstream signaling cascades that lead to the secretion of incretin hormones. The primary pathway involves the coupling of GPR120 to the G $\alpha$ q/11 protein, which in turn activates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, a key trigger for the exocytosis of hormone-containing granules. Some studies also suggest the involvement of G $\alpha$ s and  $\beta$ -arrestin pathways in GPR120-mediated signaling.[4][8]



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Caption: GPR120 signaling pathway for incretin secretion.

# Experimental Protocols In Vitro GLP-1 Secretion Assay using STC-1 Cells

This protocol is adapted from methodologies used in studies investigating GLP-1 secretion from the murine enteroendocrine cell line STC-1.

1. Cell Culture and Seeding:



- Culture STC-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Seed the cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

#### 2. Starvation and Pre-incubation:

- On the day of the experiment, wash the cells twice with a serum-free buffer (e.g., Krebs-Ringer bicarbonate buffer (KRB) or Hank's Balanced Salt Solution (HBSS)) to remove any residual serum.
- Pre-incubate the cells in the same buffer for 1-2 hours at 37°C to establish a basal secretion level.

#### 3. Stimulation:

- Aspirate the pre-incubation buffer and add fresh buffer containing the GPR120 agonist (e.g., TUG-891) at the desired concentrations. Include a vehicle control (e.g., DMSO).
- Incubate the cells for a defined period (e.g., 2 hours) at 37°C.
- 4. Sample Collection and Processing:
- Collect the supernatant from each well.
- To prevent GLP-1 degradation, add a dipeptidyl peptidase-IV (DPP-IV) inhibitor to the collected supernatant.
- Centrifuge the samples to remove any cellular debris.

#### 5. GLP-1 Measurement:

 Quantify the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

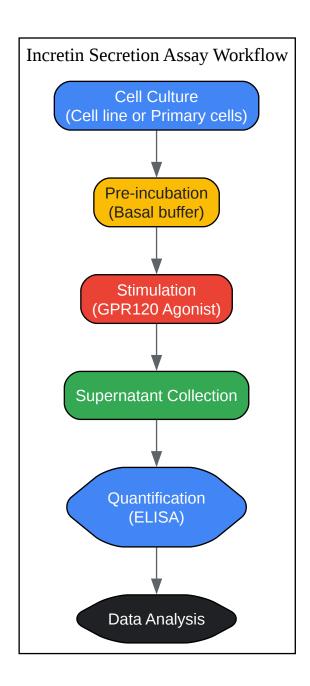


## In Vitro GIP Secretion Assay using Primary Murine Intestinal Cells

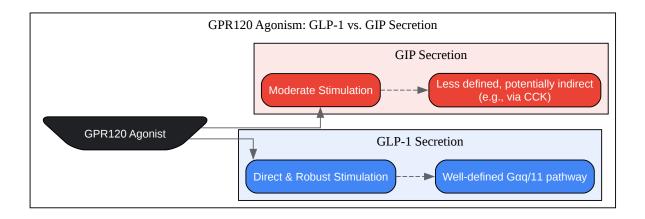
This protocol is based on methods for measuring GIP secretion from primary cultures of murine small intestinal cells.[6]

- 1. Primary Cell Isolation and Culture:
- Isolate crypts from the small intestine of mice using an established protocol involving EDTA chelation.
- Plate the isolated crypts on collagen-coated plates in a suitable culture medium (e.g., DMEM/F12) supplemented with growth factors to allow for the formation of a monolayer containing enteroendocrine cells.
- 2. Pre-incubation:
- After 24-48 hours in culture, wash the cells with a basal buffer (e.g., KRB) and pre-incubate for 1-2 hours at 37°C.
- 3. Stimulation:
- Replace the pre-incubation buffer with fresh buffer containing the GPR120 agonist (e.g., linoleic acid) or vehicle control.
- Incubate for a specified time (e.g., 2-4 hours) at 37°C.
- 4. Sample Collection:
- Collect the supernatant for GIP measurement.
- 5. GIP Measurement:
- Determine the GIP concentration in the collected supernatant using a GIP-specific ELISA kit according to the manufacturer's protocol.









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- To cite this document: BenchChem. [GPR120 Agonists: A Comparative Analysis of GLP-1 and GIP Secretion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371319#comparing-gpr120-agonist-effects-on-glp-1-vs-gip-secretion]

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